molecular formula C16H22O2 B590500 (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one CAS No. 958631-84-0

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one

Cat. No.: B590500
CAS No.: 958631-84-0
M. Wt: 246.35
InChI Key: OSHSLMUZKCDEDD-DHZHZOJOSA-N
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Description

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a dec-1-en-3-one backbone

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable alkene.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and the alkene under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield a saturated alcohol.

Mechanism of Action

The mechanism by which (E)-1-(4-Hydroxyphenyl)dec-1-en-3-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Hydroxyphenyl)but-1-en-3-one: A shorter-chain analog with similar chemical properties.

    (E)-1-(4-Hydroxyphenyl)hex-1-en-3-one: Another analog with a different chain length.

    (E)-1-(4-Hydroxyphenyl)oct-1-en-3-one: A compound with a longer chain, affecting its physical and chemical properties.

Uniqueness

(E)-1-(4-Hydroxyphenyl)dec-1-en-3-one is unique due to its specific chain length and the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)dec-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-15(17)11-8-14-9-12-16(18)13-10-14/h8-13,18H,2-7H2,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSLMUZKCDEDD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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